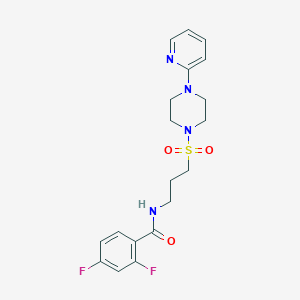

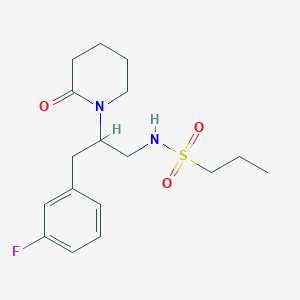

![molecular formula C17H17FN2O3S B2538278 N-[4-(1,1-二氧杂嗪-2-基)苯基]-4-氟苯甲酰胺 CAS No. 899979-64-7](/img/structure/B2538278.png)

N-[4-(1,1-二氧杂嗪-2-基)苯基]-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzothiazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, the authors report the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, which involves the attachment of a benzamide moiety to a thiourea nucleus. The compound was characterized using techniques such as GC–MS, elemental analyses, 1H NMR, and FTIR spectroscopy . The second paper describes the synthesis of a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were characterized by NMR, mass, and elemental analysis, with structures of certain compounds confirmed by X-ray crystallography . The third paper outlines the synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, with a focus on the Jacobsen cyclization process and its modifications to obtain pure samples of the target compounds . Lastly, the fourth paper presents the synthesis of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, with its molecular and crystal structure determined by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various analytical techniques. X-ray diffraction studies revealed that the compound from the first paper crystallizes in the triclinic space group P-1, with two molecules per asymmetric unit, and features a planar carbonyl and thiourea groups with antiperiplanar conformation . In the second paper, the structures of compounds 6d and 6l were determined by X-ray crystallography, showcasing the pyrazolobenzothiazine ring system . The third paper does not provide specific structural details but mentions the synthesis of fluorinated benzothiazoles with potential antitumor properties . The fourth paper details the tetragonal crystal structure of the synthesized α-aminophosphonate, with a fully delocalized benzothiazole system and a strong intermolecular hydrogen bond between P=O and NH .

Chemical Reactions Analysis

The papers primarily focus on the synthesis and characterization of the compounds rather than specific chemical reactions they undergo. However, the synthesis processes themselves involve a series of chemical reactions, such as the Jacobsen cyclization mentioned in the third paper, which is a key step in the formation of benzothiazole derivatives . The first paper also implies a reaction pathway involving the formation of a thiourea derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural characteristics and spectroscopic data. The first paper mentions the vibrational properties studied by FTIR and FT-Raman spectroscopy, supported by quantum chemical calculations . The antioxidant activities of the compounds in the second paper were evaluated, with many showing moderate to significant radical scavenging activity . The cytotoxic properties of the fluorinated benzothiazoles against various human cell lines were assessed in the third paper, indicating their potential as antitumor agents . The fourth paper does not discuss the physical and chemical properties beyond the molecular and crystal structure .

科学研究应用

抗菌应用

N-[4-(1,1-二氧杂嗪-2-基)苯基]-4-氟苯甲酰胺类似物已被合成并评估其抗菌特性。具体而言,含有噻唑和噻唑烷结构的氟苯甲酰胺已显示出有希望的抗菌活性。这些通过微波诱导方法合成的化合物已证明对一系列革兰氏阳性菌和革兰氏阴性菌以及真菌菌株具有显着的抑制作用。这些分子中氟原子的存在对于提高其抗菌效率至关重要。这突出了 N-[4-(1,1-二氧杂嗪-2-基)苯基]-4-氟苯甲酰胺衍生物作为开发新型抗菌剂的候选者的潜力 (Desai, Rajpara, & Joshi, 2013).

抗肿瘤活性

对 N-[4-(1,1-二氧杂嗪-2-基)苯基]-4-氟苯甲酰胺及其衍生物的研究在抗肿瘤应用中也显示出相当大的前景。已发现这些化合物对肺癌、结肠癌和乳腺癌细胞系具有有效且选择性的抑制活性。基于该化合物合成新的 2-苯基苯并噻唑已导致识别出具有极其有效的抗增殖活性的分子,突出了该化合物作为针对各种癌症类型具有特定活性的新型抗肿瘤剂的基础的潜力 (Mortimer et al., 2006).

合成和化学性质

该化合物及其衍生物一直是探索其合成、化学性质和潜在应用的研究重点。例如,开发类似化合物的实用且可扩展的合成途径强调了该化学类别在药物化学中的重要性。这些努力旨在优化用于制药应用的合成工艺,表明该化合物与药物开发和其他科学研究应用相关 (Yoshida et al., 2014).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSPQFNDHMIYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)

![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)

![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)

![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)

![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)

![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)